![molecular formula C13H14FNO3S B2671725 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone CAS No. 2034301-63-6](/img/structure/B2671725.png)
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Dioxido-2-thia-5-azabicyclo[221]heptan-5-yl)-2-(3-fluorophenyl)ethanone is a complex organic compound that features a bicyclic structure with sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone likely involves multiple steps, including the formation of the bicyclic core and the introduction of the fluorophenyl group. Common synthetic routes may include:
Cyclization reactions: to form the bicyclic structure.
Nucleophilic substitution: to introduce the fluorophenyl group.
Oxidation reactions: to achieve the dioxido state of the sulfur atom.
Industrial Production Methods
Industrial production methods would focus on optimizing yield and purity while minimizing costs and environmental impact. This might involve:
Catalytic processes: to enhance reaction efficiency.
Continuous flow reactors: for large-scale synthesis.
Purification techniques: such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone may undergo various chemical reactions, including:
Oxidation: Further oxidation of the sulfur atom.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Nucleophilic or electrophilic substitution on the fluorophenyl ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfone derivatives.
Reduction products: Alcohol derivatives.
Substitution products: Various substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic intermediates: Used in the synthesis of more complex molecules.
Catalysts: Potential use in catalytic processes due to the presence of sulfur and nitrogen atoms.
Biology
Enzyme inhibitors: Potential inhibitors of enzymes due to the bicyclic structure.
Receptor ligands: Interaction with biological receptors, possibly modulating their activity.
Medicine
Drug development: Potential lead compound for the development of new pharmaceuticals.
Diagnostic agents: Use in imaging or diagnostic assays.
Industry
Material science:
Agriculture: Possible use as a pesticide or herbicide.
Mécanisme D'action
The mechanism of action of 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone would depend on its specific applications. Generally, it may involve:
Binding to enzymes or receptors: Modulating their activity.
Interfering with biological pathways: Affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenylethanone: Lacks the fluorine atom, potentially less biologically active.
1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-fluorophenyl)ethanone: Fluorine atom in a different position, possibly altering its activity.
Uniqueness
The presence of the fluorophenyl group in 1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone may enhance its biological activity and specificity, making it a unique compound for various applications.
Propriétés
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3-fluorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO3S/c14-10-3-1-2-9(4-10)5-13(16)15-7-12-6-11(15)8-19(12,17)18/h1-4,11-12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVXWQPUOAXBDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2(=O)=O)C(=O)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-methoxyphenyl)-4-{2-phenylpyrazolo[1,5-a]pyrazin-4-yl}piperazine](/img/structure/B2671643.png)
![(2E)-3-[2-(difluoromethoxy)-3-methoxyphenyl]acrylic acid](/img/structure/B2671645.png)
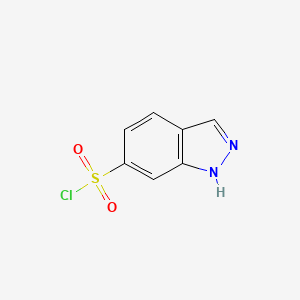
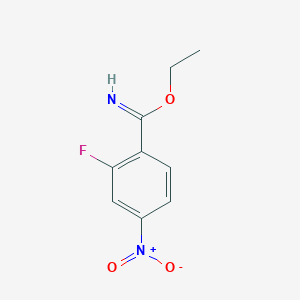
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2671651.png)
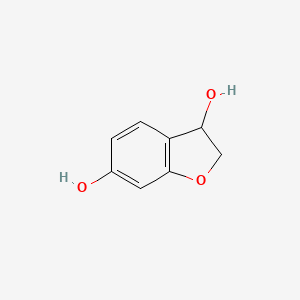
![(6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2671654.png)
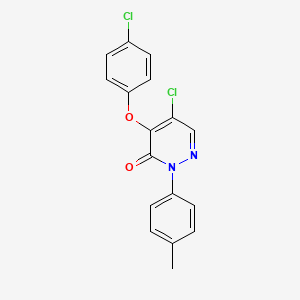
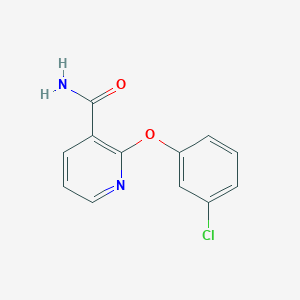
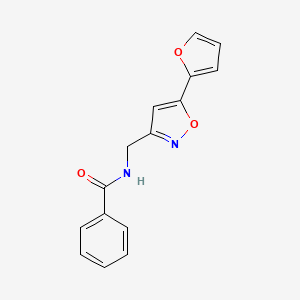
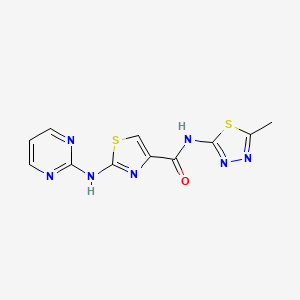
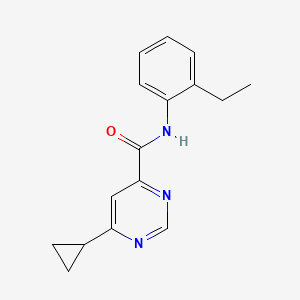
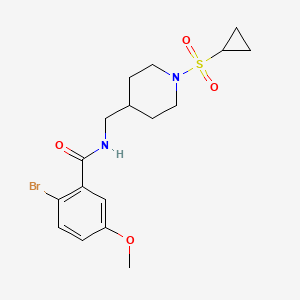
![Tert-butyl 4-[(6-tert-butylpyridazin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B2671664.png)
